Cidofovir Retains Potency Against Ganciclovir-Resistant CMV Strains Bearing UL97 Phosphotransferase Mutations
In a direct head-to-head in vitro susceptibility comparison of 57 clinical CMV isolates, cidofovir (CDF) retained activity against ganciclovir (GCV)-resistant strains harboring UL97 phosphotransferase mutations, the most common clinical resistance mechanism. For 34 CDF-naive strains susceptible to GCV, the CDF IC50 range was 0.2–2.6 μM. For seven GCV-resistant strains with low-level resistance (GCV IC50 < 30 μM), CDF IC50 values remained ≤3 μM. Only three of five strains with high-level GCV resistance (GCV IC50 ≥ 30 μM) showed elevated CDF IC50 values (≥6 μM), and these were associated with DNA polymerase (UL54) mutations causing cross-resistance rather than isolated UL97 mutations [1]. The prescribing information further confirms that the majority of GCV-resistant clinical isolates are UL97 mutants and remain susceptible to cidofovir [2].
| Evidence Dimension | In vitro antiviral susceptibility (IC50) against clinical CMV isolates stratified by GCV resistance phenotype |
|---|---|
| Target Compound Data | Cidofovir IC50: 0.2–2.6 μM (GCV-susceptible strains); ≤3 μM (low-level GCV-resistant strains); ≥6 μM (high-level GCV-resistant strains with UL54 mutations) |
| Comparator Or Baseline | Ganciclovir IC50: susceptible baseline (wild-type); <30 μM (low-level GCV-resistant); ≥30 μM (high-level GCV-resistant). GCV loses efficacy against all UL97 mutants. |
| Quantified Difference | CDF IC50 shift from susceptible to low-level GCV-resistant strains: ≤1.2× to 15×; GCV IC50 shift: >30×. UL97-mutant strains remain fully susceptible to CDF (IC50 ≤3 μM). |
| Conditions | Plaque reduction assay; 57 clinical CMV isolates from blood and urine; 41 CDF-naive strains (34 GCV-susceptible, 7 GCV-resistant); 16 post-CDF therapy strains; Houhou-Fidouh et al. 1998. |
Why This Matters
For procurement in clinical virology or resistance surveillance laboratories, cidofovir is the only approved intravenous agent that retains consistent activity against the most prevalent GCV-resistant CMV genotypes (UL97 mutants), directly informing second-line therapeutic selection when GCV resistance is documented or suspected.
- [1] Houhou-Fidouh N, et al. Comparison of the in vitro sensitivity to cidofovir and ganciclovir of clinical cytomegalovirus isolates. Coordinated Action Group 11. Pathol Biol (Paris). 1998;46(6):420–422. PMID: 9769874. View Source
- [2] CIDOFOVIR DIHYDRATE – USP Monograph, Cross Resistance section. Medidex: 'To date, the majority of ganciclovir-resistant isolates are UL97 gene product (phosphokinase) mutants and remain susceptible to cidofovir.' View Source
